molecular formula C20H27NO3Si B13913898 (2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide

(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide

Cat. No.: B13913898
M. Wt: 357.5 g/mol
InChI Key: RRJAEQMLOYGAAA-SFHVURJKSA-N
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Description

(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide is a complex organic compound with a unique structure It features a tert-butyl(diphenyl)silyl group attached to a hydroxy-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by the introduction of the amide group through amidation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The hydroxy and amide groups play crucial roles in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar backbone but different functional groups.

    Methylammonium lead halide: Although structurally different, it shares some chemical properties and applications in material science.

Uniqueness

(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide is unique due to its combination of a tert-butyl(diphenyl)silyl group with a hydroxy-propanamide backbone. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H27NO3Si

Molecular Weight

357.5 g/mol

IUPAC Name

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methylpropanamide

InChI

InChI=1S/C20H27NO3Si/c1-20(2,3)25(16-11-7-5-8-12-16,17-13-9-6-10-14-17)24-15-18(22)19(23)21-4/h5-14,18,22H,15H2,1-4H3,(H,21,23)/t18-/m0/s1

InChI Key

RRJAEQMLOYGAAA-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C(=O)NC)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(=O)NC)O

Origin of Product

United States

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